

Discovery and History of 1-Butylcyclohexanamine: A Technical Guide

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Compound of Interest

Compound Name: 1-Butylcyclohexanamine

CAS No.: 2626-61-1

Cat. No.: B13617842

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Content Type: Technical Whitepaper & Synthetic Protocol Subject: 1-Butylcyclohexan-1-amine (CAS: 2626-61-1) Context: Structural Analogues of Arylcyclohexylamines (PCP/Ketamine Class)

Executive Summary

1-Butylcyclohexanamine is a geminal alkyl-amine derivative of cyclohexane. Historically, it emerged during the mid-20th-century pharmaceutical campaigns (notably by Parke-Davis) that sought to map the pharmacophore of Phencyclidine (PCP). While PCP and Ketamine (arylcyclohexylamines) became prominent dissociative anesthetics, **1-Butylcyclohexanamine** serves as a critical aliphatic probe. Its primary scientific value lies in Structure-Activity Relationship (SAR) studies, demonstrating the necessity of the

-electron system (aromatic ring) at the C1 position for high-affinity binding to the N-methyl-D-aspartate (NMDA) receptor.

Historical Context: The Parke-Davis Era

The discovery of **1-Butylcyclohexanamine** is inextricably linked to the "phencyclidine explosion" of the 1950s.

- 1956: Parke-Davis chemists (led by Maddox, Godefroi, and Parcell) synthesized 1-(1-phenylcyclohexyl)piperidine (PCP). It exhibited profound anesthetic and cataleptic properties.
- The SAR Campaign: To optimize the therapeutic index and reduce psychotomimetic side effects (hallucinations), researchers systematically varied the three core components of the scaffold:
 - The Amine: Piperidine

Methylamine (leads to Ketamine), Morpholine, etc.
 - The Ring: Cyclohexane

Cyclopentane, Cycloheptane.
 - The Aryl Group: Phenyl

Thienyl, Alkyl (Butyl, Ethyl).

The "Negative Control" Hypothesis: **1-Butylcyclohexanamine** represents the substitution of the varying phenyl ring with a flexible, aliphatic n-butyl chain. Early pharmacological assays revealed that removing the aromatic ring drastically reduced anesthetic potency. This finding established the "Aromatic Rule" in dissociative anesthetic design: a lipophilic, aromatic region is essential for

-stacking interactions within the hydrophobic pocket of the NMDA receptor channel.

Chemical Structure & Properties[1][2][3]

Property	Data
IUPAC Name	1-butylcyclohexan-1-amine
CAS Number	2626-61-1
Molecular Formula	C ₁₀ H ₂₁ N
Molecular Weight	155.28 g/mol
Structure Class	Geminal Alkylcyclohexylamine
Key Feature	Quaternary Carbon at C1 (bearing both amine and butyl group)

Technical Synthesis Protocol

The synthesis of **1-Butylcyclohexanamine** presents a steric challenge due to the formation of a quaternary carbon center. The most robust route utilizes a Grignard Addition followed by a Ritter Reaction.

Phase 1: Formation of 1-Butylcyclohexanol

- Objective: Introduce the butyl group to the cyclohexane ring.
- Mechanism: Nucleophilic addition to a carbonyl.

Reagents:

- Cyclohexanone (1.0 eq)[1]
- n-Butylmagnesium bromide (1.2 eq, in Et₂O or THF)
- Ammonium Chloride (sat. aq.)

Protocol:

- Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and dropping funnel under Nitrogen atmosphere.

- Addition: Charge the flask with n-Butylmagnesium bromide (1.2 eq). Cool to 0°C.
- Reaction: Add Cyclohexanone (1.0 eq) dropwise over 30 minutes. The exotherm must be controlled to keep the internal temperature <10°C.
- Workup: Stir at room temperature for 2 hours. Quench slowly with saturated NH₄Cl solution.
- Isolation: Extract with Diethyl Ether (3x). Dry organic layer over MgSO₄. Evaporate solvent to yield 1-Butylcyclohexanol (typically a viscous oil).

Phase 2: The Ritter Reaction (Amination)

- Objective: Convert the tertiary alcohol to a primary amine.
- Mechanism: S_N1 generation of a carbocation, nucleophilic attack by nitrile, and hydrolysis.^[2]
^[3]

Reagents:

- 1-Butylcyclohexanol (from Phase 1)
- Sodium Cyanide (NaCN) or Hydrogen Cyanide (HCN) [Note: Modern variants use Trimethylsilyl cyanide (TMSCN) for safety]
- Sulfuric Acid (H₂SO₄, conc.)
- Acetic Acid (Glacial)

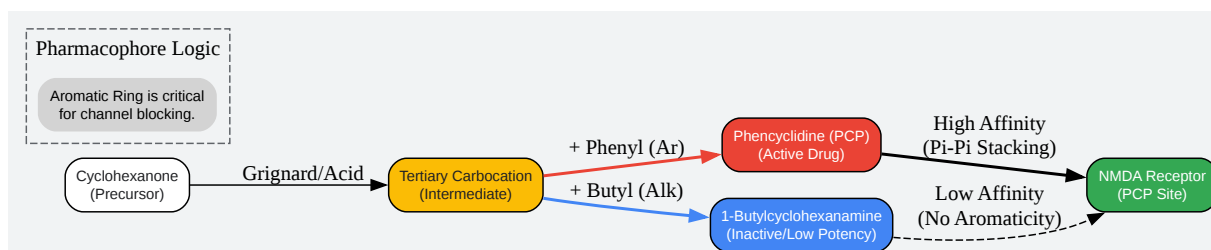
Protocol:

- Carbocation Formation: Dissolve 1-Butylcyclohexanol in glacial acetic acid. Add H₂SO₄ (2.0 eq) dropwise at 0°C. Caution: This generates the tertiary carbocation.
- Nitrile Addition: Add NaCN (1.5 eq) in small portions (or add HCN gas stream if equipped). Stir for 4–6 hours at 40°C. This forms the N-Formyl intermediate.
- Hydrolysis: Pour the mixture onto crushed ice. Basify to pH >12 using 50% NaOH.

- Reflux: To cleave the formyl group, reflux the crude intermediate in 20% HCl for 12 hours, then re-basify.
- Purification: Extract the free amine into Dichloromethane (DCM). Distill under reduced pressure to obtain pure **1-Butylcyclohexanamine**.

Mechanism of Action & SAR Logic

The following diagram illustrates the structural divergence between the active drug (PCP) and the inactive probe (**1-Butylcyclohexanamine**).



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Figure 1: Divergent synthesis and pharmacological outcomes. The substitution of the Phenyl ring (PCP) with a Butyl chain results in loss of NMDA receptor affinity.

Pharmacological Insights

- Receptor Binding: The PCP binding site within the NMDA receptor ion channel contains aromatic residues (Tyrosine/Tryptophan). The phenyl ring of PCP engages in interactions with these residues.
- Steric Fit: While the butyl group approximates the volume of a phenyl ring, it lacks the planar geometry and electronic density required for high-affinity binding.

- Result: **1-Butylcyclohexanamine** acts as a weak channel blocker, often requiring concentrations 100x–1000x higher than PCP to achieve similar inhibition.

Safety & Toxicology

- Hazard Class: Corrosive / Irritant.
- GHS Classification:
 - Skin Corr. 1B: Causes severe skin burns.
 - Acute Tox. 4: Harmful if swallowed.
- Handling: Unlike PCP, **1-Butylcyclohexanamine** is generally not a scheduled controlled substance in most jurisdictions (check local laws), as it lacks significant abuse potential. However, it is a potent organic base and must be handled with standard organic synthesis PPE (fume hood, gloves, goggles).

References

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